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Compound of Interest

Compound Name: 2,3-Dibromo-1,4-butanediol

Cat. No.: B167592 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of 2,3-
Dibromo-1,4-butanediol. Due to the limited availability of direct experimental data for this

specific compound, this document outlines established experimental and computational

methodologies for determining its thermodynamic characteristics. Data for the parent

compound, 1,4-butanediol, is provided as a baseline for comparison and estimation.

Introduction to 2,3-Dibromo-1,4-butanediol
2,3-Dibromo-1,4-butanediol is a halogenated derivative of butanediol. The introduction of

bromine atoms into the butanediol backbone significantly influences its physical and chemical

properties, including its reactivity, polarity, and, consequently, its thermodynamic behavior.

Understanding these properties is crucial for its application in various fields, including as an

intermediate in organic synthesis and potentially in drug development.

Physicochemical Properties
While comprehensive thermodynamic data for 2,3-Dibromo-1,4-butanediol is scarce in

publicly available literature, some fundamental physical properties have been reported,

primarily by commercial suppliers.
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Property Value Source

Molecular Formula C₄H₈Br₂O₂ -

Molecular Weight 247.91 g/mol -

Melting Point 88-90 °C Sigma-Aldrich

Boiling Point 148-150 °C at 1.5 mmHg Sigma-Aldrich

Thermodynamic Data of 1,4-Butanediol (for
comparison)
To provide a reference point, the thermodynamic properties of the parent compound, 1,4-

butanediol, are presented below. These values, obtained from the NIST WebBook, can serve

as a basis for estimating the properties of its brominated derivative.[1][2][3]

Thermodynamic Property Value Units

Standard Enthalpy of

Formation (Liquid, 298.15 K)
-503 ± 2 kJ/mol

Standard Enthalpy of

Formation (Gas, 298.15 K)
-427 ± 3 kJ/mol

Liquid Phase Heat Capacity

(Cp, 298.15 K)
200.1 J/mol·K

Enthalpy of Fusion (at 293.58

K)
18.7 kJ/mol

Entropy of Fusion (at 293.58

K)
63.72 J/mol·K

Experimental Determination of Thermodynamic
Properties
The following sections detail the standard experimental protocols for determining the key

thermodynamic properties of organic compounds like 2,3-Dibromo-1,4-butanediol.
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Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For

organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°),

which is measured using a bomb calorimeter.[4]

Experimental Protocol:

Sample Preparation: A precisely weighed sample (typically around 1 gram) of the compound

is pressed into a pellet.

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless

steel vessel known as a "bomb." A fuse wire is attached to the electrodes, making contact

with the sample. A small, known amount of water is added to the bomb to ensure that the

water formed during combustion is in its liquid state.

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to

around 30 atm) to ensure complete combustion.

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at

regular intervals before, during, and after combustion to determine the temperature change

(ΔT).

Calculation: The heat of combustion is calculated using the temperature change and the heat

capacity of the calorimeter system (which is predetermined by combusting a standard

substance with a known heat of combustion, such as benzoic acid). Corrections are applied

for the heat of formation of nitric acid (from the nitrogen in the air initially in the bomb) and

the heat of combustion of the fuse wire.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the standard enthalpy of combustion using Hess's Law.[5]
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Heat Capacity via Differential Scanning Calorimetry
(DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat

capacity of a substance as a function of temperature.[6][7][8][9]

Experimental Protocol:

Sample Preparation: A small, accurately weighed sample of the material is hermetically

sealed in a sample pan (crucible). An empty pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, typically a linear heating rate

(e.g., 10-20 °C/min) over the desired temperature range.

Data Collection: The DSC instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature as they are heated. Three

separate runs are typically performed:

Baseline: Both the sample and reference pans are empty to measure the instrumental

baseline.

Standard: A standard material with a known heat capacity (e.g., sapphire) is run to

calibrate the instrument.

Sample: The sample of interest is run.

Calculation: The specific heat capacity of the sample is calculated by comparing the heat

flow difference between the sample and the baseline with the heat flow difference between

the standard and the baseline.[8]

Computational Estimation of Thermodynamic
Properties
In the absence of experimental data, computational methods can provide valuable estimates of

thermodynamic properties. Group contribution methods, such as that developed by Benson,

can be used to estimate the enthalpy of formation, entropy, and heat capacity by summing the
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contributions of individual functional groups within the molecule. More advanced quantum

mechanical calculations can also be employed for higher accuracy.

Logical Workflow for Thermodynamic Property
Determination
The following diagram illustrates a logical workflow for determining the thermodynamic

properties of a compound like 2,3-Dibromo-1,4-butanediol.
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Caption: Workflow for Thermodynamic Property Determination.
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Potential Chemical Reactions
Diols can undergo various reactions, and the presence of bromine atoms in 2,3-Dibromo-1,4-
butanediol will influence its reactivity. One general reaction of vicinal diols is oxidation, which

can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

2,3-Dibromo-1,4-butanediol

Bromoacetaldehyde
(2 molecules)

Oxidative Cleavage

Oxidizing Agent
(e.g., Periodic Acid, Lead Tetraacetate)

Click to download full resolution via product page

Caption: Oxidative Cleavage of a Vicinal Diol.

This guide provides a framework for approaching the thermodynamic characterization of 2,3-
Dibromo-1,4-butanediol. While direct data is currently lacking, the methodologies described

herein are standard practices in physical chemistry and can be applied to obtain the necessary

thermodynamic parameters for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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